N-(4-bromo-2-methylphenyl)oxetan-3-amine
Description
N-(4-Bromo-2-methylphenyl)oxetan-3-amine (CAS: 1341350-88-6) is a brominated aromatic amine featuring an oxetane ring. Its IUPAC name reflects the substitution pattern: a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring, linked to the oxetan-3-amine moiety . This compound is primarily used as a building block in synthetic organic chemistry and drug discovery, particularly for its ability to modulate pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIWCCPKPNQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341350-88-6 | |
| Record name | N-(4-bromo-2-methylphenyl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)oxetan-3-amine typically involves the reaction of 4-bromo-2-methylphenylamine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of an oxetane derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a methylphenyl oxetane amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce methylphenyl oxetane amine .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)oxetan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Substituted Oxetan-3-amine Derivatives
Several oxetan-3-amine derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
Aromatic Amines with Heterocyclic Moieties
Compounds with alternative heterocycles or substitution patterns exhibit divergent properties:
Key Observations :
- Rigidity vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in related compounds enhances binding affinity to electron-deficient receptors, whereas bromine in the target compound balances lipophilicity and steric effects .
Biological Activity
N-(4-bromo-2-methylphenyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and an oxetane ring, which contribute to its reactivity and biological interactions. The oxetane ring is a four-membered cyclic ether that can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that interact with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, making it a candidate for enzyme inhibition and modulation of biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It may bind to various receptors, influencing cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated that it exhibited significant growth inhibition, particularly against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound, where it was found to significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses in cellular models, highlighting its therapeutic potential in inflammatory diseases.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Bromo-2-methylphenyl isocyanate | Similar phenyl group | Antimicrobial |
| 4-Bromo-2-methylphenol | Hydroxyl group addition | Anti-inflammatory |
| N-(4-bromo-3-methylphenyl)oxetane | Different methyl substitution | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
